3-Chlorothioanisole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Chlorothioanisole often involves complex reactions. For instance, tert-Butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids leads to the formation of 3-(arylsulfonyl)benzothiophenes, demonstrating the versatile methods in synthesizing thiophene derivatives under mild conditions (Jian Xu et al., 2017).
Molecular Structure Analysis
The molecular structure and conformation of compounds akin to 3-Chlorothioanisole, such as 3-chloro-5-fluoroanisole, have been explored using techniques like resonant two-photon ionization spectroscopy and theoretical calculations. These studies reveal the stability of different rotamers in various states, providing insights into the structural dynamics of chlorothioanisoles (Lijuan Zhang et al., 2013).
Chemical Reactions and Properties
The photochemistry of chlorothioanisoles involves complex reactions, such as the heterolytic fragmentation of the triplet state leading to arylation reactions. This process underscores the intricate chemical behavior of chlorothioanisoles in various solvents and the potential for creating new chemical bonds (S. Lazzaroni et al., 2007).
Physical Properties Analysis
Analyzing the physical properties of compounds related to 3-Chlorothioanisole, such as their spectroscopic characteristics and ionization energies, sheds light on their stability and behavior under different conditions. For example, studies on cis- and trans-3-Chlorothioanisole reveal their distinct spectroscopic features and the effects of rotamerism on their physical properties (Zhe Zhang et al., 2022).
Chemical Properties Analysis
The chemical properties of 3-Chlorothioanisole derivatives, such as their reactivity in nucleophilic substitution reactions, have been explored to understand their unique behavior. For instance, the unusual reactivity of chlorinated pentafluorosulfanylpropene in reactions with nucleophiles highlights the complexity of chemical interactions involving chlorothioanisole derivatives (I. Trushkov & V. Brel, 2005).
Scientific Research Applications
Photoionization Spectroscopic Studies
- Study : "Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole" (Zhang, Du, Hou, & Gao, 2022).
- Application : This research focuses on the molecular structures of cis- and trans-3-Chlorothioanisole (3ClTA) using resonance-enhanced two-photon ionization and mass-analyzed threshold ionization spectra. The study is crucial for understanding the conformation, substitution, and isotope effects on the molecular structure of 3ClTA, which has applications in chemical analysis and molecular spectroscopy.
Photochemical Arylation Reactions
- Study : "Photochemical Arylation Reactions by 4‐Chlorothioanisole" (Lazzaroni, Dondi, Fagnoni, & Albini, 2007).
- Application : This study investigates the photochemistry of 4-chlorothioanisole, closely related to 3-Chlorothioanisole, in various solvents. The research has implications for developing new arylation reactions in synthetic chemistry, providing insights into the creation of new compounds through photochemical processes.
Atmospheric Chemistry
- Study : "The role of chlorine in global tropospheric chemistry" (Wang et al., 2019).
- Application : Although this study doesn't directly involve 3-Chlorothioanisole, it provides insight into the role of chlorine-containing compounds in atmospheric chemistry. Understanding the behavior of chlorinated compounds like 3-Chlorothioanisole in the atmosphere is crucial for assessing environmental impacts and potential applications in atmospheric studies.
Chemical Interaction and Toxicity
- Study : "Estimation of toxicity of chemical mixtures through modeling of chemical interactions" (Mumtaz et al., 1998).
- Application : This research offers a framework for understanding the toxicity and interactions of chemical mixtures, including compounds like 3-Chlorothioanisole. It's vital for safety assessments in chemical industries and environmental studies.
Safety And Hazards
When handling 3-Chlorothioanisole, it is advised to avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised to rinse the mouth with water and not to induce vomiting . Immediate medical attention should be sought .
properties
IUPAC Name |
1-chloro-3-methylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGSDZVASWKUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197575 | |
Record name | 3-Chlorophenyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothioanisole | |
CAS RN |
4867-37-2 | |
Record name | 1-Chloro-3-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4867-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophenyl methyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004867372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4867-37-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorophenyl methyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.